molecular formula C42H28N2 B13132225 11,12-Bis(4-phenylphenyl)indolo[2,3-a]carbazole

11,12-Bis(4-phenylphenyl)indolo[2,3-a]carbazole

Cat. No.: B13132225
M. Wt: 560.7 g/mol
InChI Key: NEJWLEAAVKCZLJ-UHFFFAOYSA-N
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Description

11,12-Bis(4-phenylphenyl)indolo[2,3-a]carbazole: is a complex organic compound belonging to the indolocarbazole family. This compound is characterized by its unique structure, which includes an indole fused to a carbazole, with additional phenyl groups attached.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 11,12-Bis(4-phenylphenyl)indolo[2,3-a]carbazole typically involves multi-step organic reactions. One common method includes the use of palladium-catalyzed cross-coupling reactions. For instance, the Suzuki polycondensation reaction can be employed, where 6,12-di(4-bromophenyl)-5,11-dihydroindolo[3,2-b]carbazole is reacted with appropriate boronic acids under palladium catalysis . The reaction conditions often involve the use of solvents like toluene or dimethylformamide, bases such as potassium carbonate, and temperatures ranging from 80°C to 120°C .

Industrial Production Methods:

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions:

11,12-Bis(4-phenylphenyl)indolo[2,3-a]carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry:

In chemistry, 11,12-Bis(4-phenylphenyl)indolo[2,3-a]carbazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and the development of novel materials .

Biology:

In biological research, this compound is studied for its potential as an anticancer agent.

Medicine:

In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to inhibit protein kinases makes it a promising candidate for the development of new drugs targeting cancer and other diseases .

Industry:

In the industrial sector, this compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Comparison with Similar Compounds

Uniqueness:

11,12-Bis(4-phenylphenyl)indolo[2,3-a]carbazole stands out due to its unique substitution pattern, which imparts distinct photophysical properties and enhances its stability. This makes it particularly suitable for applications in organic electronics and as a potential therapeutic agent .

Properties

Molecular Formula

C42H28N2

Molecular Weight

560.7 g/mol

IUPAC Name

11,12-bis(4-phenylphenyl)indolo[2,3-a]carbazole

InChI

InChI=1S/C42H28N2/c1-3-11-29(12-4-1)31-19-23-33(24-20-31)43-39-17-9-7-15-35(39)37-27-28-38-36-16-8-10-18-40(36)44(42(38)41(37)43)34-25-21-32(22-26-34)30-13-5-2-6-14-30/h1-28H

InChI Key

NEJWLEAAVKCZLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)N3C4=CC=CC=C4C5=C3C6=C(C=C5)C7=CC=CC=C7N6C8=CC=C(C=C8)C9=CC=CC=C9

Origin of Product

United States

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